(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methyl group, making it a versatile building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is the reaction of (S)-2-amino-3-hydroxy-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation: Formation of (S)-2-(((Benzyloxy)carbonyl)amino)-3-oxo-2-methylpropanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of (S)-2-amino-3-hydroxy-2-methylpropanoic acid.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The chiral center ensures the formation of enantiomerically pure products, which is crucial in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
- (S)-2-(((Methoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
- (S)-2-(((Ethoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. The chiral center also adds to its uniqueness, allowing for the synthesis of enantiomerically pure compounds, which is essential in the pharmaceutical industry.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGOJGJGAWHTFS-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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